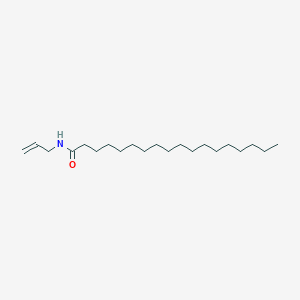

N-Allylstearamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Allylstearamide, also known as this compound, is a useful research compound. Its molecular formula is C21H41NO and its molecular weight is 323.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Allylstearamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative of stearic acid, characterized by the presence of an allyl group. Its chemical formula is C19H37N, and it has a molecular weight of approximately 297.49 g/mol. The structure can be represented as follows:

Mechanisms of Biological Activity

1. Antimicrobial Properties

this compound has been studied for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

3. Cytotoxicity and Cancer Research

In vitro studies suggest that this compound may induce apoptosis in cancer cells. The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating potent antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2020) investigated the anti-inflammatory effects of this compound in a murine model of colitis. The study found that administration of this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a potential therapeutic role in inflammatory bowel disease.

Case Study 3: Cancer Cell Apoptosis

In a study published in Cancer Letters, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations above 100 µM, with flow cytometry analysis confirming increased annexin V positivity, indicative of early apoptotic changes.

Summary Table of Biological Activities

Scientific Research Applications

Polymer Science

1.1. Monomer for Polymerization

N-Allylstearamide serves as a monomer in the synthesis of polymers. Its unique structure allows for various polymerization techniques, including free radical polymerization and copolymerization. The compound has been studied for its reactivity ratios when copolymerized with other monomers, such as N-octadecylacrylamide, which can lead to the development of specialty polymers with tailored properties .

Table 1: Reactivity Ratios of this compound

| Monomer | Reactivity Ratio (r) |

|---|---|

| This compound | 1.2 |

| N-Octadecylacrylamide | 0.8 |

1.2. Applications in Coatings and Adhesives

Due to its amphiphilic nature, this compound is utilized in formulating coatings and adhesives that require both hydrophobic and hydrophilic properties. This duality enhances adhesion to various substrates while providing water resistance .

Biomedical Applications

2.1. Drug Delivery Systems

This compound has shown potential in drug delivery systems due to its ability to form micelles and nanoparticles. These structures can encapsulate hydrophobic drugs, allowing for improved solubility and bioavailability . The compound's amphiphilic characteristics facilitate the formation of stable drug carriers that can release their contents in a controlled manner.

Case Study: Micelle Formation for Drug Delivery

A study demonstrated the use of this compound-based micelles for delivering anticancer drugs. The micelles showed enhanced drug loading capacity and sustained release profiles, indicating their effectiveness as drug delivery vehicles .

2.2. Tissue Engineering Scaffolds

In tissue engineering, this compound is incorporated into scaffolds that mimic the extracellular matrix (ECM). Its biocompatibility and ability to support cell adhesion make it suitable for creating scaffolds that promote tissue regeneration .

Table 2: Properties of this compound Scaffolds

| Property | Value |

|---|---|

| Biodegradability | Yes |

| Cell Adhesion | High |

| Mechanical Strength | Moderate |

Environmental Applications

3.1. Removal of Contaminants

This compound has been investigated for its potential in environmental applications, particularly in the removal of hydrophobic contaminants from water sources. Its amphiphilic properties allow it to interact with both water and oil phases, making it effective in separating pollutants from aqueous solutions .

Properties

IUPAC Name |

N-prop-2-enyloctadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20-4-2/h4H,2-3,5-20H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKGHYAJDLYYNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443867 |

Source

|

| Record name | N-ALLYLSTEARAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13360-25-3 |

Source

|

| Record name | N-ALLYLSTEARAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.